molecular formula C9H12FNO B6203996 2-(4-amino-3-fluorophenyl)propan-2-ol CAS No. 1524245-55-3

2-(4-amino-3-fluorophenyl)propan-2-ol

Cat. No. B6203996
CAS RN: 1524245-55-3
M. Wt: 169.2
InChI Key:
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Description

2-(4-amino-3-fluorophenyl)propan-2-ol, also known as 2-Amino-3-fluorophenylpropanoic acid (AFFP), is an organic compound that is widely used in scientific research. It is a structural analog of the neurotransmitter glutamate, and is used to study the effects of glutamate on the brain. AFFP is a white, crystalline solid that is soluble in water and has a melting point of 166-170°C.

Mechanism of Action

AFFP binds to the glutamate receptor, which is a ligand-gated ion channel located on the surface of neurons. When AFFP binds to the receptor, it triggers a conformational change in the receptor, which opens the ion channel. This allows the influx of sodium and calcium ions into the neuron, which leads to an excitatory postsynaptic potential (EPSP).
Biochemical and Physiological Effects
AFFP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as dopamine and serotonin, and to increase the activity of enzymes involved in the synthesis of these neurotransmitters. It has also been shown to increase the activity of enzymes involved in the breakdown of neurotransmitters, such as monoamine oxidase and catechol-O-methyltransferase. In addition, AFFP has been shown to increase the activity of enzymes involved in the synthesis of proteins, and to increase the activity of enzymes involved in the breakdown of proteins.

Advantages and Limitations for Lab Experiments

AFFP is a useful tool for studying the effects of glutamate on the brain in laboratory experiments. It has several advantages over other compounds that are used to study glutamate, such as being more selective for the glutamate receptor, and having a higher affinity for the receptor. However, AFFP has some limitations, such as being a relatively weak agonist of the glutamate receptor, and having a relatively short half-life in the body.

Future Directions

There are several potential future directions for research on AFFP. One potential direction is to investigate the effects of AFFP on other organs and systems, such as the cardiovascular system and the immune system. Another potential direction is to investigate the effects of AFFP on other neurotransmitters, such as GABA and glycine. Additionally, research could be conducted to investigate the potential therapeutic applications of AFFP, such as in the treatment of neurological disorders. Finally, research could be conducted to investigate the potential toxicity of AFFP, and to develop methods to reduce its toxicity.

Synthesis Methods

AFFP is synthesized from 4-amino-3-fluorophenol and propionic acid, which are both commercially available. The reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction proceeds via a nucleophilic substitution reaction, in which the proton of the propionic acid is replaced by the nitrogen of the 4-amino-3-fluorophenol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid.

Scientific Research Applications

AFFP is used in scientific research to study the effects of glutamate on the brain. Glutamate is an excitatory neurotransmitter, and is involved in a variety of processes, including learning, memory, and motor control. AFFP is an agonist of the glutamate receptor, and is used to study the effects of glutamate on the brain. It has also been used to study the effects of glutamate on the heart and other organs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-amino-3-fluorophenyl)propan-2-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl cyanoacetate", "4-amino-3-fluoroacetophenone", "sodium borohydride", "2-propanol", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium acetate", "ammonium chloride", "magnesium sulfate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-amino-3-fluoroacetophenone by reacting 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of sodium borohydride and 2-propanol.", "Step 2: Reduction of 4-amino-3-fluoroacetophenone to 4-amino-3-fluorophenylethanol using sodium borohydride and 2-propanol.", "Step 3: Protection of the amino group by reacting 4-amino-3-fluorophenylethanol with acetic anhydride and sodium acetate.", "Step 4: Conversion of the protected amino group to a hydroxyl group by reacting the protected intermediate with hydrochloric acid and sodium hydroxide.", "Step 5: Deprotection of the hydroxyl group by reacting the intermediate with ammonium chloride and acetic acid.", "Step 6: Purification of the final product by recrystallization from diethyl ether and drying with magnesium sulfate." ] }

CAS RN

1524245-55-3

Product Name

2-(4-amino-3-fluorophenyl)propan-2-ol

Molecular Formula

C9H12FNO

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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